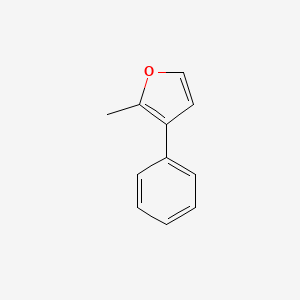

Furan, 2-methyl-3-phenyl-

Description

BenchChem offers high-quality Furan, 2-methyl-3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan, 2-methyl-3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

50552-26-6 |

|---|---|

Molecular Formula |

C11H10O |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

2-methyl-3-phenylfuran |

InChI |

InChI=1S/C11H10O/c1-9-11(7-8-12-9)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

KSXJDWPQYWPMDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-phenylfuran from 1,4-Dicarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-3-phenylfuran from 1,4-dicarbonyl compounds, primarily focusing on the Paal-Knorr furan synthesis. This method is a cornerstone in heterocyclic chemistry, offering a reliable pathway to substituted furans, which are significant structural motifs in many natural products and pharmaceutical agents.

Core Synthesis Pathway: The Paal-Knorr Furan Synthesis

The most direct and widely employed method for synthesizing substituted furans from 1,4-dicarbonyl compounds is the Paal-Knorr synthesis.[1] This acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound is a robust and versatile reaction. The general transformation is depicted below:

Figure 1: General scheme of the Paal-Knorr furan synthesis.

The synthesis of 2-methyl-3-phenylfuran requires the corresponding 1,4-dicarbonyl precursor, which is 1-phenyl-1,4-pentanedione. The reaction proceeds via an acid-catalyzed intramolecular nucleophilic attack of an enol oxygen onto a protonated carbonyl group, followed by dehydration to yield the aromatic furan ring.

Reaction Mechanism and Key Intermediates

The mechanism of the Paal-Knorr furan synthesis involves several key steps:[2]

-

Protonation: One of the carbonyl groups is protonated by the acid catalyst, increasing its electrophilicity.

-

Enolization: The second carbonyl group tautomerizes to its enol form.

-

Intramolecular Cyclization: The enol oxygen acts as a nucleophile, attacking the protonated carbonyl carbon to form a five-membered cyclic hemiacetal intermediate. This is often the rate-determining step.

-

Dehydration: The cyclic intermediate undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable aromatic furan ring.

Caption: Paal-Knorr reaction mechanism for 2-methyl-3-phenylfuran synthesis.

Experimental Design and Protocols

Synthesis of the 1,4-Dicarbonyl Precursor: 1-Phenyl-1,4-pentanedione

A detailed procedure for the synthesis of the related isomer, 1-phenyl-2,4-pentanedione, is available and can be adapted.[3] The synthesis of 1-phenyl-1,4-pentanedione would typically involve the acylation of a suitable phenyl-containing substrate.

Representative Protocol for the Cyclization of 1-Phenyl-1,4-pentanedione

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

-

1-Phenyl-1,4-pentanedione

-

Acid Catalyst (e.g., p-Toluenesulfonic acid monohydrate or concentrated Sulfuric acid)

-

Solvent (e.g., Toluene, Benzene, or Dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenyl-1,4-pentanedione in a suitable solvent (e.g., toluene).

-

Add a catalytic amount of the acid catalyst (e.g., 0.1 eq of p-toluenesulfonic acid monohydrate).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-methyl-3-phenylfuran.

Caption: General experimental workflow for the synthesis of 2-methyl-3-phenylfuran.

Quantitative Data Summary

Due to the absence of specific literature data for the synthesis of 2-methyl-3-phenylfuran from 1-phenyl-1,4-pentanedione, the following table presents generalized data for Paal-Knorr furan syntheses with various substrates and catalysts.

| 1,4-Dicarbonyl Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| General Alkyl/Aryl Substituted | p-TsOH | Toluene | Reflux | 2 - 24 | 60 - 95 |

| General Alkyl/Aryl Substituted | H₂SO₄ | Ethanol | Reflux | 1 - 12 | 50 - 90 |

| General Alkyl/Aryl Substituted | HCl | Acetic Acid | 100 | 1 - 6 | 70 - 95 |

| General Alkyl/Aryl Substituted | Lewis Acids (e.g., ZnCl₂) | Neat | 120 - 150 | 0.5 - 4 | 65 - 85 |

Conclusion

The Paal-Knorr synthesis remains the most effective and straightforward method for the preparation of 2-methyl-3-phenylfuran from its 1,4-dicarbonyl precursor, 1-phenyl-1,4-pentanedione. The reaction proceeds through a well-understood acid-catalyzed cyclization-dehydration mechanism. While a specific detailed protocol for this exact transformation is not prevalent in the surveyed literature, the general procedures for Paal-Knorr reactions provide a solid foundation for its successful execution and optimization in a laboratory setting. Further research to establish the optimal conditions for this specific synthesis would be a valuable contribution to the field of heterocyclic chemistry.

References

An In-Depth Technical Guide to the Paal-Knorr Synthesis of 2-Methyl-3-Phenylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Paal-Knorr synthesis for the preparation of 2-methyl-3-phenylfuran, a substituted furan of interest in medicinal chemistry and materials science. The document details the reaction mechanism, including the crucial aspects of regioselectivity with an unsymmetrical diketone precursor, provides a general experimental protocol, and presents relevant quantitative data.

Introduction to the Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a classic and widely utilized method for the preparation of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1] The furan synthesis variant involves the acid-catalyzed cyclization and dehydration of a 1,4-diketone.[2] This reaction is valued for its reliability and the accessibility of the starting materials, making it a cornerstone in heterocyclic chemistry.

The synthesis of 2-methyl-3-phenylfuran via the Paal-Knorr reaction commences with the corresponding 1,4-diketone, 1-phenyl-1,4-pentanedione. The reaction is typically facilitated by a protic or Lewis acid catalyst.[2]

The Reaction Mechanism: A Step-by-Step Analysis

The mechanism of the Paal-Knorr furan synthesis is a well-established sequence of acid-catalyzed steps. However, the use of an unsymmetrical diketone such as 1-phenyl-1,4-pentanedione introduces the question of regioselectivity, which is critical to the formation of the desired product. The generally accepted mechanism proceeds as follows:

Step 1: Protonation of a Carbonyl Oxygen The reaction is initiated by the protonation of one of the carbonyl oxygen atoms by the acid catalyst (H⁺). In the case of 1-phenyl-1,4-pentanedione, there are two carbonyl groups that can be protonated. The aryl ketone is generally less basic than the methyl ketone, and therefore, the protonation is more likely to occur at the carbonyl oxygen of the pentanone moiety.

Step 2: Enolization Following protonation, the adjacent carbon atom is deprotonated to form an enol intermediate. The regioselectivity of this step is a key determinant of the final product. Two possible enols can be formed from 1-phenyl-1,4-pentanedione. The formation of the more substituted enol is generally favored under thermodynamic control, which is typical for acid-catalyzed enolization.

Step 3: Intramolecular Nucleophilic Attack and Cyclization The enol oxygen of one carbonyl group then acts as a nucleophile, attacking the protonated carbonyl carbon of the other group. This intramolecular cyclization results in the formation of a five-membered cyclic hemiacetal intermediate.

Step 4: Dehydration and Aromatization The hemiacetal intermediate is then protonated at the hydroxyl group, forming a good leaving group (water). The departure of the water molecule is accompanied by the deprotonation of the adjacent carbon atom, leading to the formation of a double bond and the aromatic furan ring.

The logical flow of the reaction mechanism is depicted in the following diagram:

Caption: Paal-Knorr synthesis workflow for 2-methyl-3-phenylfuran.

A more detailed representation of the electron-pushing mechanism is illustrated below:

Caption: Detailed mechanism of 2-methyl-3-phenylfuran synthesis.

Experimental Protocol

Materials:

-

1-Phenyl-1,4-pentanedione

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid such as zinc chloride)

-

Anhydrous solvent (e.g., toluene, benzene, or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Apparatus for reflux and distillation

Procedure:

-

To a solution of 1-phenyl-1,4-pentanedione in an appropriate anhydrous solvent, add a catalytic amount of the chosen acid.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-methyl-3-phenylfuran.

Quantitative Data

Specific quantitative data for the synthesis of 2-methyl-3-phenylfuran via the Paal-Knorr reaction is sparse in the readily available literature. However, Paal-Knorr reactions are generally known to proceed in good to excellent yields, often exceeding 80%, depending on the substrate and reaction conditions. The table below provides a general overview of typical reaction parameters for Paal-Knorr furan syntheses.

| Parameter | Typical Range/Value | Notes |

| Catalyst | Protic acids (H₂SO₄, p-TsOH), Lewis acids (ZnCl₂, FeCl₃) | Catalyst choice can influence reaction rate and yield. |

| Solvent | Toluene, Benzene, Dichloromethane | Anhydrous conditions are generally preferred. |

| Temperature | Reflux temperature of the solvent | Higher temperatures can accelerate the reaction. |

| Reaction Time | 2 - 24 hours | Reaction time is dependent on the substrate and catalyst. |

| Yield | 70 - 95% | Yields are typically high for this reaction. |

Conclusion

The Paal-Knorr synthesis offers a robust and efficient pathway for the preparation of 2-methyl-3-phenylfuran from 1-phenyl-1,4-pentanedione. The reaction proceeds through a well-understood acid-catalyzed mechanism involving protonation, enolization, intramolecular cyclization, and dehydration. While the regioselectivity of the enolization step with unsymmetrical diketones is a key consideration, the formation of the thermodynamically more stable enol generally dictates the major product. The provided general experimental protocol and typical quantitative parameters serve as a valuable starting point for the laboratory synthesis of this and other substituted furans, which are important scaffolds in drug discovery and materials science. Further optimization of the reaction conditions for this specific substrate may be required to achieve maximum yield and purity.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-3-Phenylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-methyl-3-phenylfuran, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in public literature, this guide combines a plausible synthetic route with predicted spectroscopic data to serve as a valuable resource for researchers. The information herein is intended to facilitate the identification and characterization of this compound in a laboratory setting.

Experimental Protocols

A viable and well-established method for the synthesis of substituted furans is the Paal-Knorr furan synthesis. This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][2][3] For the synthesis of 2-methyl-3-phenylfuran, a suitable precursor would be 1-phenyl-1,2-butanedione.

Synthesis of 2-Methyl-3-Phenylfuran via Paal-Knorr Reaction

The following is a generalized protocol for the synthesis of 2-methyl-3-phenylfuran based on the Paal-Knorr synthesis.

Materials:

-

1-Phenyl-1,2-butanedione

-

Anhydrous p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst (e.g., H₂SO₄)

-

Anhydrous toluene or other high-boiling point aprotic solvent

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for workup and purification

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: A solution of 1-phenyl-1,2-butanedione in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser.

-

Catalyst Addition: A catalytic amount of p-toluenesulfonic acid is added to the reaction mixture.

-

Reaction: The mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap and can be further tracked using thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-methyl-3-phenylfuran.

References

A Technical Review of 2-Methyl-3-Phenylfuran: Synthesis, Properties, and Potential Biological Activities

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 2-methyl-3-phenylfuran is scarce in the current scientific literature. This document provides a comprehensive overview based on established synthetic methodologies for substituted furans and the known properties of structurally related phenylfuran derivatives. The information presented herein is intended to serve as a foundational guide for researchers interested in the synthesis and evaluation of this specific compound.

Introduction

Furan and its derivatives are a class of heterocyclic compounds that are integral to medicinal chemistry and materials science. The furan nucleus is a key structural motif in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and antifungal activities. Phenylfuran derivatives, in particular, have garnered significant attention due to their diverse pharmacological profiles. This review focuses on the synthesis, and predicted chemical and biological properties of 2-methyl-3-phenylfuran, a less-explored member of this family. By examining established synthetic routes and the characteristics of its isomers and related compounds, we aim to provide a predictive framework for its behavior and potential applications.

Synthesis of 2-Methyl-3-Phenylfuran

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust and widely used method for the preparation of furans from 1,4-dicarbonyl compounds.[1][2] The reaction proceeds via an acid-catalyzed intramolecular cyclization and dehydration.[1][3] To synthesize 2-methyl-3-phenylfuran, the required precursor would be 3-phenylpentane-1,4-dione.

Experimental Protocol (Hypothetical):

-

Preparation of 3-phenylpentane-1,4-dione: The 1,4-dicarbonyl precursor could be synthesized through various established organic methodologies.

-

Cyclization: The 3-phenylpentane-1,4-dione is dissolved in a suitable solvent such as toluene or acetic acid.

-

Acid Catalysis: A catalytic amount of an acid, such as p-toluenesulfonic acid, sulfuric acid, or a Lewis acid, is added to the solution.[2]

-

Reaction: The mixture is heated to reflux to facilitate the cyclization and dehydration. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, neutralized, and extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield 2-methyl-3-phenylfuran.

Caption: Paal-Knorr synthesis of 2-methyl-3-phenylfuran.

Fiest-Benary Furan Synthesis

The Fiest-Benary synthesis provides another versatile route to substituted furans, involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[4][5] For the synthesis of a 2-methyl-3-phenylfuran derivative, one could envision reacting an α-haloketone with a phenyl-substituted β-ketoester.

Experimental Protocol (Hypothetical):

-

Reactant Preparation: A solution of a suitable β-ketoester bearing a phenyl group is prepared in a solvent like ethanol or pyridine.

-

Base Addition: A base, such as sodium ethoxide or pyridine, is added to the solution to generate the enolate.

-

Addition of α-halo ketone: An α-haloketone, such as chloroacetone, is added to the reaction mixture.

-

Reaction: The mixture is stirred, typically at room temperature or with gentle heating, to allow for the condensation and cyclization to occur.

-

Work-up and Purification: The reaction is quenched, and the product is extracted. Subsequent purification via chromatography would be necessary to isolate the desired furan derivative, which may require further steps to obtain 2-methyl-3-phenylfuran.

Caption: Fiest-Benary synthesis pathway to a furan derivative.

Physicochemical and Spectroscopic Properties (Predicted)

Direct experimental data for 2-methyl-3-phenylfuran is not available. However, we can predict some of its properties based on data from its isomers and related compounds.

Table 1: Predicted and Known Properties of Phenylfuran Derivatives

| Property | 2-Methyl-3-phenylfuran (Predicted) | 3-Methyl-2-phenylfuran[6] | 2-Methyl-5-phenylfuran[7] | 2-Phenylfuran[8] |

| Molecular Formula | C₁₁H₁₀O | C₁₁H₁₀O | C₁₁H₁₀O | C₁₀H₈O |

| Molecular Weight | 158.20 g/mol | 158.2 g/mol | 158.20 g/mol | 144.17 g/mol |

| Boiling Point | Data not available | Data not available | Data not available | 94 °C at 10 torr[9] |

| Melting Point | Data not available | Data not available | Data not available | Data not available |

| Density | Data not available | Data not available | Data not available | Data not available |

Spectroscopic Data:

The spectroscopic characteristics of 2-methyl-3-phenylfuran can be inferred from the analysis of related furan derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons (a singlet around 2.0-2.5 ppm), aromatic protons of the phenyl group (multiplets in the range of 7.0-7.6 ppm), and the furan ring protons. For 2-phenylfuran, the furan protons appear at δ 7.46, 6.64, and 6.46 ppm.[10]

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the carbons of the furan ring, and the carbons of the phenyl ring. For furan and its derivatives, the ring carbons typically resonate in the aromatic region.[11]

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic C-H stretching vibrations for the aromatic and methyl groups, C=C stretching of the furan and phenyl rings, and C-O-C stretching of the furan ether linkage.[12][13]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to its molecular weight.

Potential Biological Activities

While 2-methyl-3-phenylfuran has not been specifically evaluated for its biological activity, the broader class of phenylfuran derivatives has demonstrated a wide array of pharmacological effects. This suggests that 2-methyl-3-phenylfuran could be a candidate for various therapeutic applications.

Table 2: Reported Biological Activities of Phenylfuran Derivatives

| Biological Activity | Furan Derivative Class | Key Findings | Reference |

| Anticancer | 5-Phenylfuran derivatives | Potent reversal agents against P-glycoprotein-mediated multidrug resistance in cancer cells. | [14] |

| Anticancer | Benzo[b]furan derivatives | Showed antiproliferative activity against various cancer cell lines. | [15] |

| Antimicrobial | Substituted phenylfuranylnicotinamidines | Exhibited significant activity against Gram-positive and Gram-negative bacteria. | [16] |

| Antimicrobial | Various furan derivatives | Furan derivatives with a phenyl ring showed increased antibacterial activity. | [17] |

| Antifungal | 3-(Substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-ones | Displayed high antifungal effects against Aspergillus fumigatus. | [1] |

| Anti-inflammatory | General furan derivatives | The furan nucleus is a component of many compounds with anti-inflammatory properties. | [17] |

The presence of both a methyl and a phenyl group on the furan ring of 2-methyl-3-phenylfuran provides a unique electronic and steric profile that could lead to novel biological activities. Further research, including synthesis and in vitro/in vivo screening, is necessary to elucidate its specific pharmacological properties.

Conclusion

2-Methyl-3-phenylfuran represents an intriguing yet underexplored molecule within the pharmacologically significant class of phenylfurans. While direct experimental data is lacking, established synthetic methodologies such as the Paal-Knorr and Fiest-Benary syntheses offer viable pathways for its preparation. Based on the known biological activities of related compounds, 2-methyl-3-phenylfuran holds potential as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. This technical review provides a foundational framework to encourage and guide future research into the synthesis, characterization, and biological evaluation of this promising compound.

References

- 1. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Paal–Knorr synthesis of furans [quimicaorganica.org]

- 4. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 5. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 2-Phenylfuran | C10H8O | CID 519363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-Phenylfuran [orgspectroscopyint.blogspot.com]

- 11. researchgate.net [researchgate.net]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Furans

For Researchers, Scientists, and Drug Development Professionals

Substituted furans are a class of heterocyclic organic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their unique electronic properties and versatile reactivity make them valuable scaffolds in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of substituted furans, with a focus on data- R-driven insights and detailed experimental methodologies.

Physical Properties of Substituted Furans

The physical properties of furan and its derivatives are significantly influenced by the nature and position of their substituents. These properties are crucial for a range of applications, from predicting solubility in biological media to designing purification strategies.

Boiling Point, Melting Point, and Solubility

The boiling and melting points of substituted furans are primarily determined by their molecular weight and intermolecular forces. The introduction of polar substituents tends to increase both melting and boiling points due to stronger dipole-dipole interactions. Solubility is a key parameter in drug development, influencing bioavailability and formulation. Furan itself is sparingly soluble in water but miscible with many organic solvents. The solubility of substituted furans varies depending on the polarity of the substituent.

| Compound | Substituent(s) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water |

| Furan | - | 31.3 | -85.6 | Slightly soluble |

| 2-Methylfuran | 2-CH₃ | 64 | -87.5 | Insoluble |

| Furfuryl alcohol | 2-CH₂OH | 171 | -14.6 | Miscible |

| 2-Furfural | 2-CHO | 161.7 | -36.5 | 8.3 g/100 mL |

| 2-Furoic acid | 2-COOH | 230-232 | 133 | Slightly soluble |

| Methyl 2-furoate | 2-COOCH₃ | 181 | - | Insoluble |

| 2-Acetylfuran | 2-COCH₃ | 168-169 | 30 | Very slightly soluble |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are indispensable tools for the characterization of substituted furans.

¹H and ¹³C NMR Spectroscopy: The chemical shifts of the ring protons and carbons in furans are sensitive to the electronic effects of the substituents. Electron-donating groups typically shield the ring nuclei, shifting their signals to a higher field (lower ppm), while electron-withdrawing groups have the opposite effect.

| Compound | Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Furan | - | H2/H5: 7.46, H3/H4: 6.42 | C2/C5: 142.8, C3/C4: 109.9 |

| 2-Methylfuran | 2-CH₃ | H3: 5.9, H4: 6.2, H5: 7.2, CH₃: 2.3 | C2: 152.1, C3: 106.1, C4: 110.1, C5: 141.0, CH₃: 13.5 |

| Furfuryl alcohol | 2-CH₂OH | H3: 6.25, H4: 6.35, H5: 7.35, CH₂: 4.54, OH: ~2.7 | C2: 155.0, C3: 107.5, C4: 110.3, C5: 142.5, CH₂: 57.2 |

| 2-Acetylfuran | 2-COCH₃ | H3: 6.54, H4: 7.19, H5: 7.60, CH₃: 2.48 | C2: 152.9, C3: 112.4, C4: 117.4, C5: 146.6, CO: 186.6, CH₃: 26.0 |

Infrared (IR) Spectroscopy: The IR spectra of substituted furans display characteristic absorption bands corresponding to the furan ring and its substituents. Key absorptions include C-H stretching of the furan ring (around 3100-3150 cm⁻¹), C=C stretching (around 1500-1600 cm⁻¹), and the C-O-C stretching of the ring (around 1000-1200 cm⁻¹). The carbonyl stretching frequency of acylfurans is typically observed in the range of 1660-1680 cm⁻¹.

Mass Spectrometry (MS): The fragmentation patterns of substituted furans under electron impact ionization are influenced by the stability of the furan ring and the nature of the substituents. The molecular ion peak is usually prominent. Common fragmentation pathways involve the loss of the substituent or ring cleavage. For example, furfural often shows a characteristic loss of a hydrogen atom to form a stable furoyl cation.

Chemical Properties and Reactivity

The furan ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. The reactivity and regioselectivity of these reactions are dictated by the substituents present on the ring.

Electrophilic Aromatic Substitution

Electrophilic substitution in furan occurs preferentially at the C2 (α) position, as the intermediate carbocation is more stabilized by resonance. If the C2 position is occupied, substitution occurs at the C5 position. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Experimental Protocol: Electrophilic Bromination of Furan

Objective: To synthesize 2-bromofuran via the electrophilic bromination of furan.

Materials:

-

Furan

-

Bromine

-

1,4-Dioxane

-

Sodium thiosulfate solution (10%)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furan (1 equivalent) in 1,4-dioxane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in 1,4-dioxane to the stirred furan solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

-

Quench the reaction by adding a 10% sodium thiosulfate solution to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by water.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude 2-bromofuran.

-

Purify the product by distillation under reduced pressure.

Nucleophilic Substitution

Nucleophilic substitution on the furan ring is generally difficult due to the electron-rich nature of the ring. However, it can occur if the ring is substituted with strong electron-withdrawing groups or in the case of halofurans under forcing conditions.[1][2]

Cycloaddition Reactions

The relatively low resonance energy of furan allows it to participate in Diels-Alder reactions, acting as the diene. This reactivity is a powerful tool for the synthesis of complex polycyclic compounds. The stereochemistry of the cycloaddition is often endo-selective under kinetic control.

Oxidation and Reduction

The furan ring can be oxidized to yield various products depending on the oxidant and reaction conditions. For instance, oxidation with reagents like bromine in methanol can lead to the formation of 2,5-dimethoxy-2,5-dihydrofurans. Stronger oxidizing agents can lead to ring-opened products such as enediones.[3]

Reduction of the furan ring to tetrahydrofuran can be achieved through catalytic hydrogenation. The substituents on the furan ring can also be selectively reduced. For example, the aldehyde group of furfural can be reduced to an alcohol group to form furfuryl alcohol.[4][5]

Experimental Protocol: Reduction of Furfural to Furfuryl Alcohol

Objective: To synthesize furfuryl alcohol by the reduction of furfural using sodium borohydride.

Materials:

-

Furfural

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Water

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve furfural (1 equivalent) in ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) in small portions to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by slowly adding water, followed by 1 M hydrochloric acid to neutralize the excess borohydride.

-

Extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solution using a rotary evaporator to obtain furfuryl alcohol.

-

The product can be further purified by distillation under reduced pressure.

Synthesis of Substituted Furans

Several classical and modern synthetic methods are available for the preparation of substituted furans. The choice of method depends on the desired substitution pattern.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a widely used method for the preparation of furans from 1,4-dicarbonyl compounds under acidic conditions.[6] The reaction proceeds via the formation of a hemiacetal followed by dehydration.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran

Objective: To synthesize 2,5-dimethylfuran from hexane-2,5-dione.

Materials:

-

Hexane-2,5-dione

-

Concentrated sulfuric acid (or other strong acid catalyst)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure:

-

Place hexane-2,5-dione (1 equivalent) in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

-

Heat the mixture under reflux for 1-2 hours. The reaction can be monitored by TLC.

-

After cooling to room temperature, add water to the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter the drying agent and remove the solvent by distillation to obtain 2,5-dimethylfuran.

Feist-Benary Furan Synthesis

The Feist-Benary synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base to yield a substituted furan.[5][7]

Caption: Workflow for the Feist-Benary furan synthesis.

Biological Activity and Signaling Pathways

Many substituted furan derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8] Their mechanism of action often involves interaction with specific cellular signaling pathways.

Anti-inflammatory Activity

Some furan derivatives have been shown to possess significant anti-inflammatory properties. An in vitro method to assess this activity is the inhibition of albumin denaturation assay, as protein denaturation is a hallmark of inflammation.

Experimental Protocol: In Vitro Anti-inflammatory Activity (Inhibition of Albumin Denaturation)

Objective: To evaluate the anti-inflammatory potential of a substituted furan derivative by measuring its ability to inhibit heat-induced albumin denaturation.

Materials:

-

Substituted furan test compound

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

Diclofenac sodium (as a standard drug)

-

UV-Vis spectrophotometer

-

Water bath

Procedure:

-

Prepare a stock solution of the test compound and the standard drug (diclofenac sodium) in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the test compound and the standard drug in PBS.

-

Prepare the reaction mixture by adding 0.2 mL of 1% albumin solution to 2.8 mL of PBS.

-

To the reaction mixture, add 2 mL of the various concentrations of the test compound or standard drug.

-

A control sample is prepared by adding 2 mL of PBS instead of the test compound/standard.

-

Incubate all the samples at 37 °C for 20 minutes.

-

Induce denaturation by heating the samples at 70 °C in a water bath for 5 minutes.

-

After cooling, measure the turbidity of the solutions at 660 nm using a UV-Vis spectrophotometer.

-

Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

The IC₅₀ value (concentration required for 50% inhibition) can be determined by plotting a graph of percentage inhibition versus concentration.

Involvement in MAPK Signaling Pathway

Certain furan derivatives have been found to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[9] The MAPK pathway is a cascade of protein kinases that transduce extracellular signals to the nucleus.

Caption: Simplified MAPK signaling pathway and potential modulation by furan derivatives.

This guide provides a foundational understanding of the physical and chemical properties of substituted furans, offering valuable data and methodologies for researchers in drug discovery and chemical synthesis. The versatility of the furan scaffold, coupled with a deep understanding of its properties, will continue to drive innovation in these critical scientific areas.

References

- 1. youtube.com [youtube.com]

- 2. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FURFURYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Feist-Benary synthesis of furan [quimicaorganica.org]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. Feist-Benary_synthesis [chemeurope.com]

- 8. rsc.org [rsc.org]

- 9. Furfuryl alcohol - Wikipedia [en.wikipedia.org]

The Untapped Potential of 2-Methyl-3-Phenylfuran in Organic Chemistry: A Technical Guide

For Immediate Release

This technical guide delves into the core principles and potential applications of 2-methyl-3-phenylfuran, a heterocyclic compound with promising prospects for researchers, scientists, and professionals in drug development. While direct literature on this specific substituted furan is limited, this paper extrapolates from well-established synthetic methodologies and the known activities of analogous compounds to provide a foundational understanding of its synthesis, characterization, and potential utility in organic chemistry and medicinal applications.

Synthesis of 2-Methyl-3-Phenylfuran: A Proposed Pathway

The most plausible and widely adopted method for the synthesis of substituted furans is the Paal-Knorr synthesis.[1][2] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][2] For the synthesis of 2-methyl-3-phenylfuran, the required precursor is 1-phenylpentane-1,4-dione.

Synthesis of the 1,4-Diketone Precursor

A potential route to synthesize 1-phenylpentane-1,4-dione involves the Stetter reaction, which is the 1,4-addition of an aldehyde to an α,β-unsaturated ketone, catalyzed by a thiazolium salt. In this case, benzaldehyde would be reacted with methyl vinyl ketone.

Table 1: Proposed Synthesis of 1-Phenylpentane-1,4-dione via Stetter Reaction

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde, Methyl Vinyl Ketone | Thiazolium salt (e.g., Cat. 3), Triethanolamine | Dimethylformamide (DMF) | 80 | 15 | Not specified[3] |

Paal-Knorr Cyclization

The acid-catalyzed cyclization of the synthesized 1-phenylpentane-1,4-dione is expected to yield a mixture of two regioisomers: 2-methyl-5-phenylfuran and 2-methyl-3-phenylfuran. The regioselectivity of the Paal-Knorr reaction with unsymmetrical 1,4-diketones can be influenced by the reaction conditions and the electronic and steric nature of the substituents on the diketone. Generally, protonation of the more basic carbonyl group is favored, which then influences the direction of enolization and subsequent cyclization. Further research would be required to optimize the selective synthesis of 2-methyl-3-phenylfuran.

Table 2: Proposed Paal-Knorr Synthesis of 2-Methyl-3-Phenylfuran

| Step | Reactant | Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2 | 1-Phenylpentane-1,4-dione | Acid catalyst (e.g., H₂SO₄, p-TsOH) | Toluene (with Dean-Stark trap) | Reflux | 2-6 | Estimated 70-90 (mixture of isomers) |

Experimental Protocols

The following are detailed, albeit theoretical, experimental protocols for the proposed synthesis of 2-methyl-3-phenylfuran. These are based on established procedures for similar reactions.

Protocol for Synthesis of 1-Phenylpentane-1,4-dione (Stetter Reaction)

-

To a 500 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add a thiazolium catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, ~0.02 mol), distilled benzaldehyde (0.2 mol), and dimethylformamide (350 mL).[3]

-

Add stabilized methyl vinyl ketone (0.2 mol) to the mixture.[3]

-

Purge the flask with dry nitrogen.

-

Heat the mixture to 80°C.

-

Add triethanolamine (0.1 mol) dropwise.[3]

-

Stir the reaction mixture for 15 hours at 80°C.[3]

-

After cooling to room temperature, take up the mixture in chloroform and filter.

-

The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 1-phenylpentane-1,4-dione.

Protocol for Paal-Knorr Synthesis of 2-Methyl-3-Phenylfuran

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1-phenylpentane-1,4-dione (10 mmol) in toluene (50 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.5 mmol).

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 2-6 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, a mixture of 2-methyl-5-phenylfuran and 2-methyl-3-phenylfuran, can be purified and the isomers separated by column chromatography on silica gel.

Potential Applications in Organic Chemistry

Substituted furans are versatile intermediates in organic synthesis. The presence of the methyl and phenyl groups on the furan ring in 2-methyl-3-phenylfuran offers several avenues for further functionalization and application.

-

Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions, providing a route to complex polycyclic compounds.[4][5] The substitution pattern on the furan can influence the reactivity and selectivity of this cycloaddition.[4][5]

-

Electrophilic Substitution: The furan ring is susceptible to electrophilic substitution, typically at the C5 position if unsubstituted. The presence of substituents at C2 and C3 will direct incoming electrophiles, allowing for the synthesis of more complex furan derivatives.

-

Metal-Catalyzed Cross-Coupling Reactions: Halogenated derivatives of 2-methyl-3-phenylfuran could be synthesized and subsequently used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures.[6][7][8]

Potential Applications in Drug Discovery and Medicinal Chemistry

Furan-containing compounds are prevalent in a wide range of biologically active molecules and approved pharmaceuticals.[9][10][11] The 2-phenylfuran scaffold, in particular, has been identified as a crucial building block in the development of antimicrobial and anticancer agents.[12]

-

Scaffold for Novel Therapeutics: The 2-methyl-3-phenylfuran core could serve as a scaffold for the design of novel therapeutic agents. The phenyl and methyl groups can be further functionalized to optimize binding to biological targets.

-

Bioisostere: The furan ring can act as a bioisostere for a phenyl ring, offering different electronic and steric properties that can modulate a compound's pharmacokinetic and pharmacodynamic profile.[10]

-

Antimicrobial and Anticancer Agents: Derivatives of 2-phenylfuran have shown potential as inhibitors of the SARS-CoV-2 main protease and as antibacterial agents.[12] It is plausible that derivatives of 2-methyl-3-phenylfuran could exhibit similar biological activities.

Visualizing the Synthetic and Application Pathways

The following diagrams illustrate the proposed synthetic workflow and the potential roles of 2-methyl-3-phenylfuran in further chemical transformations.

Caption: Proposed synthetic workflow for 2-methyl-3-phenylfuran.

Caption: Potential applications of 2-methyl-3-phenylfuran.

Conclusion

While 2-methyl-3-phenylfuran remains a compound with limited direct exploration, its synthesis is feasible through established and reliable methods such as the Paal-Knorr reaction. The structural motifs of a substituted furan ring, a phenyl group, and a methyl group suggest a rich potential for this molecule as a versatile intermediate in organic synthesis and as a scaffold in the development of novel pharmaceuticals. Further research into the regioselective synthesis and the biological evaluation of 2-methyl-3-phenylfuran and its derivatives is warranted to fully unlock its potential. This guide serves as a foundational resource to stimulate and direct future investigations into this promising area of organic chemistry.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 3. prepchem.com [prepchem.com]

- 4. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01343J [pubs.rsc.org]

- 5. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization [organic-chemistry.org]

- 7. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 11. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX [slideshare.net]

- 12. 2-Phenylfuran | 17113-33-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to 2-methyl-3-phenylfuran: Synthesis, Characterization, and Potential Applications

Disclaimer: The compound 2-methyl-3-phenylfuran is not extensively documented in publicly available scientific literature. This guide, therefore, presents a technical overview based on established principles of furan chemistry, including plausible synthetic routes, predicted characterization data, and potential biological activities inferred from structurally related compounds.

Introduction

Furan derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and specialty materials.[1][2] Their unique electronic and aromatic properties make them versatile building blocks in organic synthesis.[1] This guide focuses on the specific, albeit lesser-known, derivative 2-methyl-3-phenylfuran. We will explore its plausible history, detailed hypothetical synthetic protocols based on classical reactions, predicted analytical data for its characterization, and a discussion of its potential biological significance in the context of drug discovery and development.

Historical Context and Discovery

While a specific date for the discovery of 2-methyl-3-phenylfuran cannot be cited due to a lack of dedicated literature, its synthesis became conceptually feasible with the development of cornerstone furan synthesis reactions in the late 19th and early 20th centuries.

The Paal-Knorr furan synthesis , first reported in 1884, provided a general method for converting 1,4-dicarbonyl compounds into furans under acidic conditions.[3][4] Shortly after, the Feist-Benary synthesis , discovered by Franz Feist in 1902 and Erich Benary in 1911, offered an alternative route from α-halo ketones and β-dicarbonyl compounds.[5][6] The existence of 2-methyl-3-phenylfuran can be postulated as a logical synthetic target following the establishment of these foundational methods.

Proposed Synthetic Pathways and Experimental Protocols

Two primary classical methods are proposed for the synthesis of 2-methyl-3-phenylfuran.

This method is one of the most important for the preparation of substituted furans and involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl precursor.[7]

Reaction Principle: The synthesis proceeds by the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, forming a cyclic hemiacetal. Subsequent dehydration yields the aromatic furan ring.[4][8] For 2-methyl-3-phenylfuran, the required precursor is 1-phenylpentane-1,4-dione.

Figure 1: Paal-Knorr synthesis of 2-methyl-3-phenylfuran.

Detailed Experimental Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenylpentane-1,4-dione (10.0 g, 56.7 mmol).

-

Solvent and Catalyst: Add 100 mL of toluene and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.54 g, 2.8 mmol).

-

Reaction Execution: Heat the mixture to reflux (approx. 110°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-methyl-3-phenylfuran.

This reaction involves the condensation of an α-halo ketone with the enolate of a β-dicarbonyl compound, followed by cyclization and dehydration.[5][9]

Reaction Principle: A base, such as pyridine or ammonia, is used to generate an enolate from the β-dicarbonyl compound. This enolate then acts as a nucleophile, attacking the α-halo ketone. An intramolecular cyclization followed by dehydration affords the substituted furan.[10][11] To synthesize 2-methyl-3-phenylfuran, the reactants would be 2-chloro-1-phenylethan-1-one and ethyl acetoacetate.

Figure 2: Feist-Benary synthesis of 2-methyl-3-phenylfuran.

Detailed Experimental Protocol:

-

Reaction Setup: In a 100 mL three-necked flask fitted with a dropping funnel, stirrer, and condenser, dissolve ethyl acetoacetate (13.0 g, 100 mmol) in 50 mL of pyridine.

-

Addition of Reactant: Cool the solution in an ice bath. Slowly add 2-chloro-1-phenylethan-1-one (15.5 g, 100 mmol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat at 60°C for 3 hours.

-

Hydrolysis and Decarboxylation: Cool the mixture and add 50 mL of 20% aqueous sulfuric acid. Heat the mixture to reflux for an additional 2 hours to facilitate hydrolysis and decarboxylation of the intermediate ester.

-

Workup: After cooling, extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with water and then brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the residue by vacuum distillation to obtain the final product.

Physicochemical and Spectroscopic Characterization

Table 1: Predicted Physicochemical and Spectroscopic Data for 2-methyl-3-phenylfuran

| Property | Predicted Value / Description | Rationale |

| Molecular Formula | C₁₁H₁₀O | Based on structure. |

| Molecular Weight | 158.20 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil | Typical for substituted furans. |

| ¹H NMR (CDCl₃) | δ ~7.2-7.5 (m, 5H, Ar-H), δ ~7.1 (d, 1H, furan H5), δ ~6.3 (d, 1H, furan H4), δ ~2.3 (s, 3H, -CH₃) | Phenyl protons in the aromatic region. Furan protons appear as doublets. The methyl group appears as a singlet in the aliphatic region. |

| ¹³C NMR (CDCl₃) | δ ~148 (C2), δ ~141 (C5), δ ~133 (Ar-C), δ ~128-129 (Ar-CH), δ ~122 (C3), δ ~112 (C4), δ ~13 (-CH₃) | Based on known shifts for substituted furans and phenyl groups.[13] |

| Mass Spec (EI) | m/z (%): 158 (M⁺, 100), 129 (M⁺-CHO, 40), 115 (M⁺-CH₃-CO, 30), 77 (C₆H₅⁺, 25) | Molecular ion peak expected to be the base peak. Common furan fragmentation includes loss of CHO; phenyl group fragments are also expected. |

Potential Biological Activity and Applications

The furan nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][16] The presence of both a methyl and a phenyl group on the furan ring in 2-methyl-3-phenylfuran suggests several potential areas of therapeutic interest.

-

Antimicrobial and Antifungal Activity: Many furan derivatives that incorporate phenyl rings show significant antibacterial and antifungal properties.[17][18] The lipophilic nature of the phenyl group can enhance membrane permeability, while the furan ring can interact with biological targets.

-

Anti-inflammatory Effects: Furan derivatives, particularly those found in natural sources, have demonstrated anti-inflammatory properties.[19] The specific substitution pattern of 2-methyl-3-phenylfuran could modulate activity towards inflammatory enzymes or pathways.

-

Central Nervous System (CNS) Activity: Substituted furans have been explored for various CNS applications, including antidepressant and anticonvulsant effects.[16]

-

Anticancer Properties: The furan scaffold is present in several compounds investigated for their antineoplastic activity.[1]

Table 2: Summary of Known Biological Activities of Related Furan Scaffolds

| Biological Activity | Furan Derivative Class | Reference |

| Antibacterial | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | [16] |

| Antifungal | 3-(Substituted phenyl)-furan-2-ones | [17] |

| Anti-inflammatory | Furan fatty acids | [19] |

| Anticancer | General substituted furans | [1] |

| CNS Activity | General substituted furans | [16] |

The logical workflow for synthesizing and screening a novel compound like 2-methyl-3-phenylfuran is depicted below.

Figure 3: General workflow for synthesis and screening.

Conclusion

While 2-methyl-3-phenylfuran remains a compound without significant specific documentation, its existence and properties can be confidently predicted through the lens of established organic chemistry. The Paal-Knorr and Feist-Benary syntheses provide reliable and historically significant pathways for its potential creation. Based on the known bioactivity of related methyl- and phenyl-substituted furans, this molecule represents a viable candidate for investigation in drug discovery programs, particularly in the fields of antimicrobial and anti-inflammatory research. Further empirical study is required to validate these hypotheses and fully elucidate the chemical and biological profile of this intriguing heterocyclic compound.

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 6. Feist-Benary呋喃合成(Feist-Benary Furan Synthesis) | 化学空间 Chem-Station [cn.chem-station.com]

- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Feist-Benary_synthesis [chemeurope.com]

- 10. Feist-Benary synthesis of furan [quimicaorganica.org]

- 11. m.youtube.com [m.youtube.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 2-Phenylfuran | 17113-33-6 | Benchchem [benchchem.com]

- 14. 3-Phenylfuran | C10H8O | CID 518802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Phenylfuran | C10H8O | CID 519363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. ijabbr.com [ijabbr.com]

- 17. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Alternative Synthetic Routes to 2-Methyl-3-Phenylfuran: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for alternative synthetic routes to 2-methyl-3-phenylfuran, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections outline classical and modern synthetic methodologies, complete with experimental procedures, quantitative data, and mechanistic diagrams.

Overview of Synthetic Strategies

Several synthetic strategies can be employed to construct the 2-methyl-3-phenylfuran scaffold. These can be broadly categorized into classical condensation reactions and modern transition metal-catalyzed methods. This document will focus on three primary routes:

-

Paal-Knorr Furan Synthesis: A classical method involving the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.

-

Fiest-Benary Furan Synthesis: Another traditional approach based on the condensation of an α-halo ketone with a β-dicarbonyl compound.

-

Transition Metal-Catalyzed Synthesis: Modern methods offering alternative pathways, often with high efficiency and selectivity.

A comparative summary of these routes is presented in Table 1.

Table 1: Comparison of Synthetic Routes to 2-Methyl-3-Phenylfuran

| Synthetic Route | Key Starting Materials | Catalyst/Reagent | General Yield Range | Key Advantages | Key Disadvantages |

| Paal-Knorr Synthesis | 1-Phenyl-1,4-pentanedione | Acid (e.g., H₂SO₄, TsOH) | 60-80% | Readily available starting material precursors, straightforward reaction. | Requires synthesis of the 1,4-dicarbonyl precursor. |

| Fiest-Benary Synthesis | Phenacyl bromide, Ethyl acetoacetate | Base (e.g., Pyridine, Et₃N) | 50-70% | Utilizes commercially available starting materials. | May require a subsequent decarboxylation step, potentially lower yields. |

| Transition Metal-Catalysis | Varies (e.g., enol ethers, alkynes) | Pd, Rh complexes | Variable (can be high) | High efficiency and regioselectivity. | Catalyst cost and sensitivity, optimization may be required. |

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust and widely used method for the preparation of furans. The synthesis of 2-methyl-3-phenylfuran via this route involves the acid-catalyzed cyclization and dehydration of 1-phenyl-1,4-pentanedione.

Synthesis of the Precursor: 1-Phenyl-1,4-pentanedione

A common method for the synthesis of γ-aryl-β-diketones such as 1-phenyl-2,4-pentanedione (a tautomer of 1-phenyl-1,4-pentanedione) involves the phenylation of the dianion of a β-diketone.[1]

Experimental Protocol:

-

Preparation of Sodium Amide: In a 1 L three-necked flask equipped with a mechanical stirrer and an air condenser, add 800 mL of anhydrous liquid ammonia. Add a small piece of sodium, followed by approximately 0.25 g of iron(III) nitrate hydrate to catalyze the formation of sodium amide. Continue adding small pieces of freshly cut sodium until a total of 18.4 g (0.800 g-atom) has been added. The disappearance of the blue color indicates the complete formation of sodium amide.

-

Formation of the Dianion: Cool the flask in an acetone-dry ice bath. Prepare a solution of 40.0 g (0.400 mole) of 2,4-pentanedione in 30 mL of anhydrous diethyl ether and add it dropwise to the sodium amide suspension over 10 minutes.

-

Phenylation: After 30 minutes, add 63.3 g (0.200 mole) of diphenyliodonium chloride over 15-25 minutes. Stir the reaction mixture for 6 hours, allowing the ammonia to evaporate gradually.

-

Work-up: Add 400 mL of anhydrous ether and cautiously heat on a warm-water bath to remove any remaining ammonia. Cool the flask in an ice-water bath and add 200 g of crushed ice, followed by a mixture of 60 mL of concentrated hydrochloric acid and 10 g of crushed ice.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ethereal layer and extract the aqueous layer three times with 50 mL portions of ether. Combine the ethereal extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The residual oil is purified by vacuum distillation to yield 1-phenyl-2,4-pentanedione.

Quantitative Data:

| Product | Yield | Boiling Point |

| 1-Phenyl-2,4-pentanedione | 60-64% | 133-136 °C (10 mm Hg) |

Data obtained from Organic Syntheses procedure.[1]

Cyclization to 2-Methyl-3-Phenylfuran

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1-phenyl-1,4-pentanedione (1.0 eq) in a suitable solvent such as toluene or acetic acid.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Paal-Knorr Synthesis:

Caption: Workflow for the Paal-Knorr synthesis of 2-methyl-3-phenylfuran.

Signaling Pathway for Paal-Knorr Synthesis:

Caption: Mechanism of the Paal-Knorr furan synthesis.

Fiest-Benary Furan Synthesis

The Fiest-Benary synthesis provides an alternative route to substituted furans from readily available starting materials. For the synthesis of 2-methyl-3-phenylfuran, this would typically involve the reaction of an α-halo ketone (phenacyl bromide) with a β-dicarbonyl compound (ethyl acetoacetate), followed by hydrolysis and decarboxylation of the resulting furan-3-carboxylate.[2][3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in a suitable solvent like ethanol or pyridine.

-

Base Addition: Add a base such as pyridine or triethylamine (1.1 eq) to the solution.

-

Addition of α-Halo Ketone: Slowly add phenacyl bromide (1.0 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture at 50-100 °C and monitor the reaction by TLC.

-

Hydrolysis and Decarboxylation: After the initial condensation, the intermediate ethyl 2-methyl-5-phenylfuran-3-carboxylate is hydrolyzed with an aqueous base (e.g., NaOH) and then acidified and heated to effect decarboxylation.

-

Work-up and Purification: After cooling, the reaction mixture is worked up by extraction with an organic solvent. The crude product is then purified by distillation or column chromatography.

Logical Workflow for Fiest-Benary Synthesis:

Caption: Workflow for the Fiest-Benary synthesis of 2-methyl-3-phenylfuran.

Signaling Pathway for Fiest-Benary Synthesis:

Caption: Mechanism of the Fiest-Benary furan synthesis.

Transition Metal-Catalyzed Synthesis

Modern organic synthesis offers a variety of transition metal-catalyzed reactions for the construction of furan rings. Palladium and rhodium-based catalysts are particularly effective for this transformation, often proceeding through different mechanisms than the classical methods.

Palladium-Catalyzed Synthesis

Palladium catalysts can be used to synthesize substituted furans from various precursors, including enol ethers. A potential route to 2-methyl-3-phenylfuran could involve the coupling of a suitable phenyl-substituted enol ether with a methyl-containing coupling partner, or an intramolecular cyclization of a carefully designed precursor.

General Experimental Considerations:

-

Catalyst: Pd(OAc)₂, PdCl₂(PPh₃)₂, or other common palladium catalysts are often used.

-

Ligand: Phosphine ligands such as PPh₃ or bidentate ligands are frequently employed to stabilize the catalyst and influence reactivity.

-

Solvent: Aprotic polar solvents like DMF or THF are common.

-

Base: A base such as Cs₂CO₃ or K₂CO₃ is often required.

-

Temperature: Reactions are typically run at elevated temperatures (e.g., 80-120 °C).

Rhodium-Catalyzed Synthesis

Rhodium catalysts are also powerful tools for furan synthesis. For instance, rhodium carbenoids, generated from diazo compounds, can react with alkynes to form furans.

General Experimental Considerations:

-

Catalyst: Rh₂(OAc)₄ is a commonly used rhodium catalyst.

-

Precursors: A diazo compound and an alkyne are the key reactants.

-

Solvent: Dichloromethane or other non-coordinating solvents are typical.

-

Temperature: These reactions can often be run at or below room temperature.

Logical Relationship for a Generic Transition Metal-Catalyzed Furan Synthesis:

References

The Applications of 2-Methyl-3-Phenylfuran in Materials Science: A Review of Current Research

Despite a thorough review of scientific literature and patent databases, there is currently no significant body of research detailing the applications of 2-methyl-3-phenylfuran in materials science. This specific isomer of methyl-phenylfuran does not appear in prominent studies on furan-based polymers, organic electronics, or other advanced materials.

While the broader family of furan-containing compounds has garnered considerable interest in materials science, research has largely focused on other derivatives. For instance, oligofurans and furan-phenylene co-oligomers are being investigated for their potential in organic electronics. Similarly, 2-methyltetrahydrofuran (2-MeTHF), a saturated derivative, is widely recognized as a green solvent. However, these applications do not extend to 2-methyl-3-phenylfuran.

The absence of data on 2-methyl-3-phenylfuran in materials science suggests that this particular compound may not have been identified as a promising candidate for material development, or that its properties have not yet been explored for such purposes. Researchers in the field have instead concentrated on furan derivatives with different substitution patterns that may offer more desirable electronic, optical, or mechanical properties.

Further investigation into the fundamental properties of 2-methyl-3-phenylfuran would be necessary to determine its potential for any materials science applications. Without foundational research on its synthesis, characterization, and performance, no application notes or experimental protocols can be provided.

Future Outlook

Should research into 2-methyl-3-phenylfuran emerge, potential areas of exploration in materials science could include:

-

Organic Semiconductors: Investigating its electronic properties to determine its suitability for use in organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs).

-

Polymer Chemistry: Exploring its use as a monomer for the synthesis of novel polymers with unique thermal or mechanical properties.

-

Sensing Materials: Examining its potential as a functional component in chemical sensors.

Until such research is conducted and published, the role of 2-methyl-3-phenylfuran in materials science remains undefined.

Application Notes and Protocols for the Purification of 2-Methyl-3-phenylfuran

Abstract

This document provides a detailed protocol for the purification of 2-methyl-3-phenylfuran, a substituted furan of interest to researchers in medicinal chemistry and drug development. While specific synthesis and purification data for 2-methyl-3-phenylfuran is not extensively available in the literature, this protocol is based on established methods for the purification of analogous phenyl-substituted furan derivatives. The proposed multi-step purification strategy involves an aqueous workup, followed by flash column chromatography, and concluding with vacuum distillation to achieve high purity. This protocol is intended to serve as a comprehensive guide for researchers and scientists involved in the synthesis and isolation of this and similar compounds.

Introduction

Substituted furans are significant heterocyclic motifs present in a wide array of natural products and pharmacologically active compounds. The precise substitution pattern on the furan ring is crucial for biological activity, making the synthesis and purification of specific isomers a critical aspect of drug discovery and development. 2-Methyl-3-phenylfuran is one such isomer whose purification requires a robust methodology to remove unreacted starting materials, catalysts, and reaction byproducts.

This protocol outlines a general yet detailed procedure for the purification of 2-methyl-3-phenylfuran from a crude synthetic reaction mixture. The methodology is designed to be adaptable based on the specific synthetic route employed, such as a Paal-Knorr or Feist-Benary furan synthesis.[1][2]

Potential Impurities

The nature and quantity of impurities will largely depend on the synthetic route used to prepare 2-methyl-3-phenylfuran. Based on common furan syntheses, potential impurities may include:

-

Unreacted Starting Materials: Depending on the synthesis, these could include 1,4-dicarbonyl compounds (in Paal-Knorr synthesis) or α-halo ketones and β-dicarbonyl compounds (in Feist-Benary synthesis).[1][2]

-

Catalysts: Acid or base catalysts used in the cyclization step. Metal catalysts (e.g., Palladium, Gold) if cross-coupling reactions are involved in the synthesis of precursors.[3][4]

-

Reaction Byproducts: Products from side reactions such as self-condensation of starting materials or incomplete cyclization.

-

Solvents: Residual reaction solvents.

Purification Protocol

A three-step purification protocol is recommended for obtaining high-purity 2-methyl-3-phenylfuran:

-

Aqueous Workup: To remove inorganic salts, acid/base catalysts, and water-soluble impurities.

-

Flash Column Chromatography: To separate the target compound from organic impurities with different polarities.

-

Vacuum Distillation: As a final step to remove any remaining high-boiling impurities and residual chromatography solvent.

Experimental Protocol

Materials and Equipment

Materials:

-

Crude 2-methyl-3-phenylfuran reaction mixture

-

Diethyl ether (or other suitable organic solvent like ethyl acetate)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for flash chromatography, 230-400 mesh)

-

Hexane (for chromatography)

-

Ethyl acetate (for chromatography)

-

Deionized water

Equipment:

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system (glass column, pump, fraction collector)

-

Thin-layer chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Vacuum pump

-

Heating mantle

-

Magnetic stirrer and stir bars

Step 1: Aqueous Workup

-

Transfer the crude reaction mixture to a separatory funnel.

-

Dilute the mixture with an organic solvent in which 2-methyl-3-phenylfuran is soluble, such as diethyl ether or ethyl acetate (approximately 2-3 volumes of the crude mixture).

-

Wash the organic layer sequentially with:

-

Saturated aqueous NaHCO₃ solution to neutralize any acid catalysts.

-

Deionized water.

-

Brine to facilitate the separation of the organic and aqueous layers.

-

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude, dried product.

Step 2: Flash Column Chromatography

-

Adsorbent Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 98:2 hexane:ethyl acetate).

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Sample Loading: Dissolve the crude product from the workup in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased. The progress of the separation should be monitored by TLC.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure 2-methyl-3-phenylfuran.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Step 3: Vacuum Distillation

-

Apparatus Setup: Assemble the distillation apparatus for vacuum distillation.

-